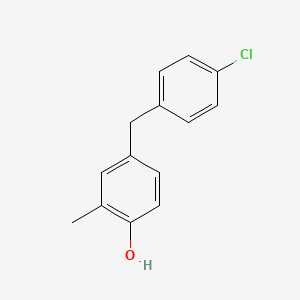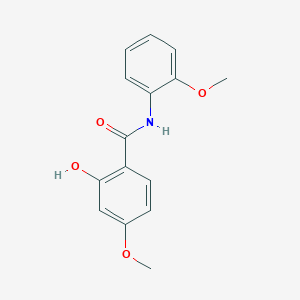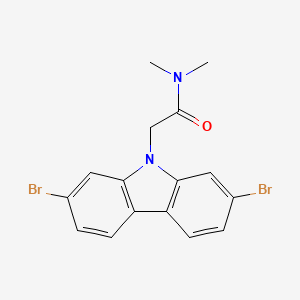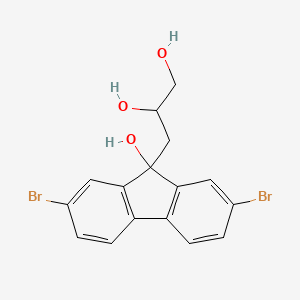
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol is an organic compound with the molecular formula C16H14Br2O3 It is characterized by the presence of two bromine atoms, a hydroxyl group, and a fluorenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol typically involves the bromination of 9-hydroxyfluorene followed by the attachment of a propane-1,2-diol moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 7 positions of the fluorenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
Wissenschaftliche Forschungsanwendungen
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include oxidative stress responses, enzyme inhibition, or receptor binding, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dibromo-9-fluorenone
- 9-Hydroxyfluorene
- 2,7-Dibromofluorene
Uniqueness
3-(2,7-Dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol is unique due to the presence of both bromine atoms and a hydroxyl group on the fluorenyl ring, combined with a propane-1,2-diol moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C16H14Br2O3 |
|---|---|
Molekulargewicht |
414.09 g/mol |
IUPAC-Name |
3-(2,7-dibromo-9-hydroxyfluoren-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H14Br2O3/c17-9-1-3-12-13-4-2-10(18)6-15(13)16(21,14(12)5-9)7-11(20)8-19/h1-6,11,19-21H,7-8H2 |
InChI-Schlüssel |
NZYBXRVPYKTZFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


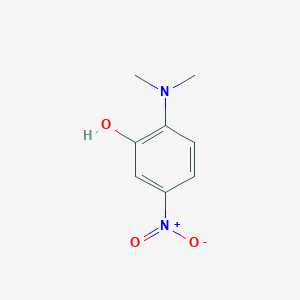
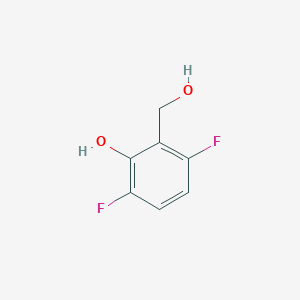
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
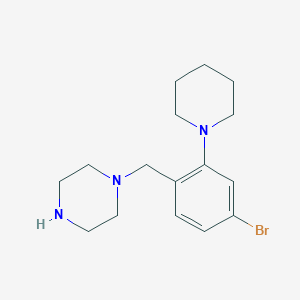
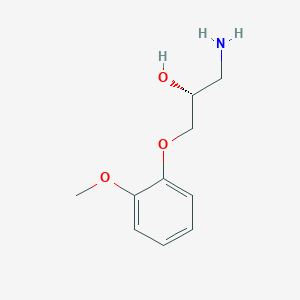
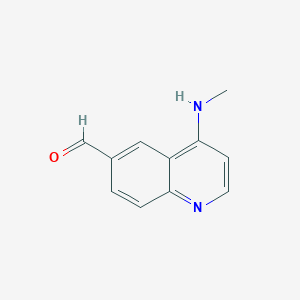
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)

![4-[(3-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13886208.png)
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
